1H-Indole, 3-[(trifluoromethyl)thio]-
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Overview
Description
3-[(Trifluoromethyl)thio]-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development . The addition of a trifluoromethylthio group to the indole structure enhances its chemical and biological properties, making it an interesting target for synthetic and medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Trifluoromethyl)thio]-1H-indole can be synthesized via a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . The presence of bismuth (III) chloride is crucial for the success of this transformation, as it activates the trifluoromethanesulfanylamide during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(Trifluoromethyl)thio]-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole nucleus is highly reactive towards electrophilic substitution due to the delocalization of π-electrons.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acid .
Scientific Research Applications
3-[(Trifluoromethyl)thio]-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethyl)thio]-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyltrimethylammonium hydroxide: Used as an intermediate in organic synthesis.
Trifluoromethyl sulfone: Used for trifluoromethylations of electrophiles.
Trifluoromethyl sulfoxide: Another compound used for trifluoromethylations.
Uniqueness
3-[(Trifluoromethyl)thio]-1H-indole is unique due to the presence of both the indole nucleus and the trifluoromethylthio group, which confer distinct chemical and biological properties.
Properties
CAS No. |
62665-49-0 |
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Molecular Formula |
C9H6F3NS |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-5-13-7-4-2-1-3-6(7)8/h1-5,13H |
InChI Key |
VPEMXTXUUMXJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(F)(F)F |
Origin of Product |
United States |
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